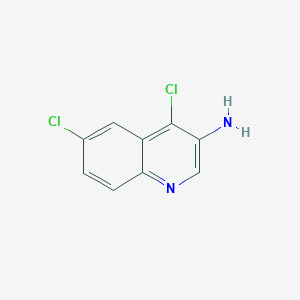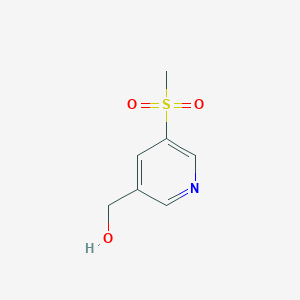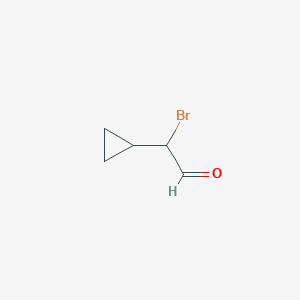![molecular formula C24H34N2O2Si B13131806 1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,4r)-4-((tert-Butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone is a complex organic compound featuring a cyclohexyl group substituted with a tert-butyldimethylsilyl (TBDMS) ether and an imidazoisoindole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexyl and imidazoisoindole intermediates. The key steps include:
Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate is synthesized by the selective reduction of a suitable precursor, followed by protection of the hydroxyl group with TBDMS chloride in the presence of a base such as imidazole.
Synthesis of the Imidazoisoindole Intermediate: This intermediate is prepared through a multi-step process involving the cyclization of an appropriate precursor under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the cyclohexyl and imidazoisoindole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
化学反応の分析
Types of Reactions: 1-((1R,4r)-4-((tert-Butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the TBDMS-protected hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (tetrahydrofuran) or ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like NaH (sodium hydride).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazoisoindole moiety is particularly important for its biological activity, as it can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins.
類似化合物との比較
1-((1R,4r)-4-Hydroxycyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone: Lacks the TBDMS protection, making it more reactive but less stable.
1-((1R,4r)-4-Methoxycyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone: Features a methoxy group instead of TBDMS, altering its reactivity and solubility.
Uniqueness: The presence of the TBDMS group in 1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone provides enhanced stability and protection during synthetic transformations, making it a valuable intermediate in complex organic synthesis.
This detailed overview should provide a comprehensive understanding of the compound, its preparation, reactions, applications, and unique features
特性
分子式 |
C24H34N2O2Si |
|---|---|
分子量 |
410.6 g/mol |
IUPAC名 |
1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone |
InChI |
InChI=1S/C24H34N2O2Si/c1-24(2,3)29(4,5)28-18-12-10-17(11-13-18)23(27)14-21-19-8-6-7-9-20(19)22-15-25-16-26(21)22/h6-9,15-18,21H,10-14H2,1-5H3 |
InChIキー |
GOOPSUHVUQCLDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)C(=O)CC2C3=CC=CC=C3C4=CN=CN24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


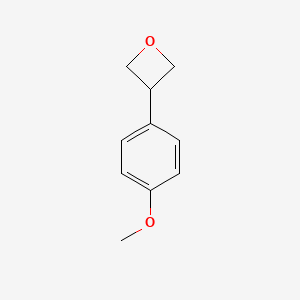
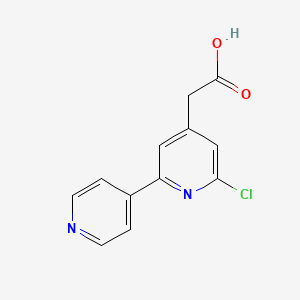



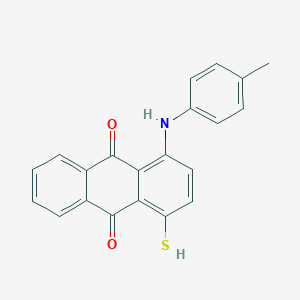
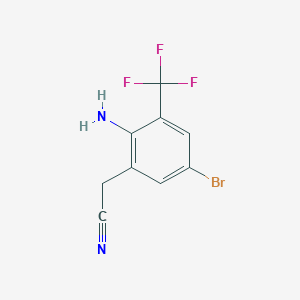
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)


